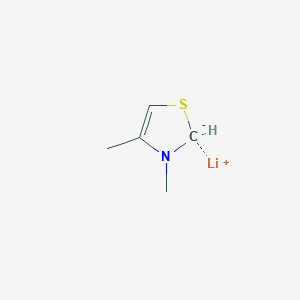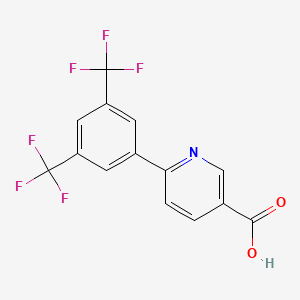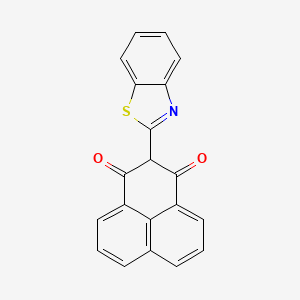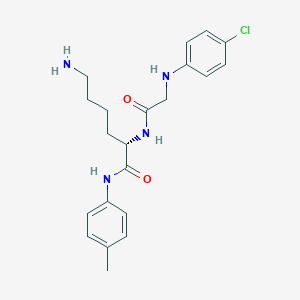
lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
The synthesis of lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide typically involves the reaction of 3,4-dimethylthiazole with a lithium reagent. One common method is the deprotonation of 3,4-dimethylthiazole using n-butyllithium in anhydrous conditions, followed by the addition of lithium chloride to form the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
科学的研究の応用
Lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide has a wide range of scientific research applications:
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and rubber vulcanization accelerators.
作用機序
The mechanism of action of lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular signaling pathways to exert anti-inflammatory or anticancer activities .
類似化合物との比較
Lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole moiety, used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer drug with a thiazole ring, known for its cytotoxic properties.
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
645398-35-2 |
|---|---|
分子式 |
C5H8LiNS |
分子量 |
121.2 g/mol |
IUPAC名 |
lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide |
InChI |
InChI=1S/C5H8NS.Li/c1-5-3-7-4-6(5)2;/h3-4H,1-2H3;/q-1;+1 |
InChIキー |
NDWRWBJILJBMBH-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1=CS[CH-]N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)

![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)


![1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine](/img/structure/B12604177.png)

![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
